molecular formula C21H17BrN2O B11549324 2-(4-bromonaphthalen-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide

2-(4-bromonaphthalen-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide

Cat. No.: B11549324
M. Wt: 393.3 g/mol
InChI Key: UEFTZTXSTCSMEY-SKRBABGKSA-N
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Description

2-(4-bromonaphthalen-1-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic compound that features a bromonaphthalene moiety and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves the reaction of 4-bromonaphthalene-1-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with cinnamaldehyde under reflux conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromonaphthalen-1-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.

Scientific Research Applications

2-(4-bromonaphthalen-1-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1-(4-bromonaphthalen-1-yl)ethanone: Similar in structure but lacks the hydrazide and phenylprop-2-en-1-ylidene groups.

    4-bromonaphthalen-1-yl 2-(4-methylphenoxy)acetate: Contains a bromonaphthalene moiety but differs in the functional groups attached.

Uniqueness

2-(4-bromonaphthalen-1-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is unique due to its combination of a bromonaphthalene core with a hydrazide and phenylprop-2-en-1-ylidene groups. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various research applications.

Properties

Molecular Formula

C21H17BrN2O

Molecular Weight

393.3 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C21H17BrN2O/c22-20-13-12-17(18-10-4-5-11-19(18)20)15-21(25)24-23-14-6-9-16-7-2-1-3-8-16/h1-14H,15H2,(H,24,25)/b9-6+,23-14+

InChI Key

UEFTZTXSTCSMEY-SKRBABGKSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)CC2=CC=C(C3=CC=CC=C23)Br

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)CC2=CC=C(C3=CC=CC=C23)Br

Origin of Product

United States

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